3-Fluoro-5-methoxyphenylmagnesium bromide
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Overview
Description
3-Fluoro-5-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C7H6BrFMgO .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methoxyphenylmagnesium bromide is synthesized through the reaction of 3-fluoro-5-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-Fluoro-5-methoxyphenyl bromide+Mg→3-Fluoro-5-methoxyphenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the organic halide .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF is commonly used.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions, such as biaryls or styrenes.
Scientific Research Applications
3-Fluoro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of functional materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the fluoro and methoxy substituents.
3-Fluorophenylmagnesium Bromide: Lacks the methoxy group.
5-Methoxyphenylmagnesium Bromide: Lacks the fluoro group.
Uniqueness
3-Fluoro-5-methoxyphenylmagnesium bromide is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBQGGRFDMLOOU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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